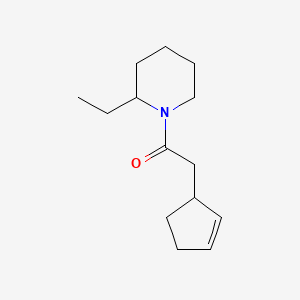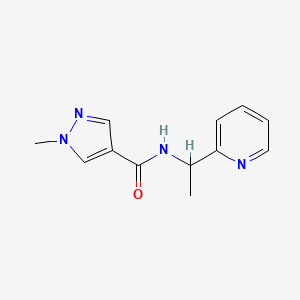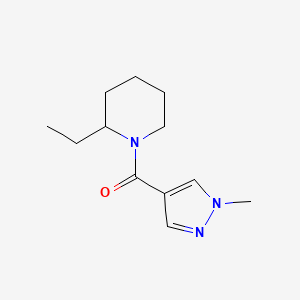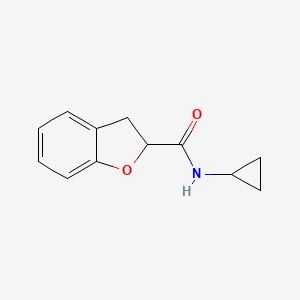
N-cyclopropyl-2,3-dihydro-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2,3-dihydro-1-benzofuran-2-carboxamide, also known as CPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. CPB is a synthetic compound that belongs to the benzofuran family and is known for its unique chemical properties that make it a promising candidate for drug development.
Mecanismo De Acción
N-cyclopropyl-2,3-dihydro-1-benzofuran-2-carboxamide's mechanism of action is not fully understood, but it is believed to act on various molecular targets in the body, including neurotransmitter receptors and enzymes. It has been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
N-cyclopropyl-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of dopamine and serotonin in the brain, which can lead to improved mood and decreased anxiety. N-cyclopropyl-2,3-dihydro-1-benzofuran-2-carboxamide has also been shown to have antioxidant properties, which can protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-2,3-dihydro-1-benzofuran-2-carboxamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. N-cyclopropyl-2,3-dihydro-1-benzofuran-2-carboxamide is also stable and has a long shelf life, making it suitable for use in long-term experiments. However, N-cyclopropyl-2,3-dihydro-1-benzofuran-2-carboxamide's potency and selectivity can vary depending on the method of synthesis used, which can make it difficult to compare results between studies.
Direcciones Futuras
There are several future directions for research on N-cyclopropyl-2,3-dihydro-1-benzofuran-2-carboxamide. One area of interest is the development of N-cyclopropyl-2,3-dihydro-1-benzofuran-2-carboxamide analogs that have improved potency and selectivity. Another area of interest is the investigation of N-cyclopropyl-2,3-dihydro-1-benzofuran-2-carboxamide's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, more research is needed to fully understand N-cyclopropyl-2,3-dihydro-1-benzofuran-2-carboxamide's mechanism of action and its effects on various molecular targets in the body.
Métodos De Síntesis
N-cyclopropyl-2,3-dihydro-1-benzofuran-2-carboxamide can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone. Another method involves the use of an amide coupling reaction between a benzofuran carboxylic acid and an amine.
Aplicaciones Científicas De Investigación
N-cyclopropyl-2,3-dihydro-1-benzofuran-2-carboxamide has been studied extensively in the field of medicinal chemistry due to its potential as a drug candidate. It has been shown to have potent activity against a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-cyclopropyl-2,3-dihydro-1-benzofuran-2-carboxamide has also been studied for its potential use as an antidepressant and anxiolytic.
Propiedades
IUPAC Name |
N-cyclopropyl-2,3-dihydro-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-12(13-9-5-6-9)11-7-8-3-1-2-4-10(8)15-11/h1-4,9,11H,5-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJJPMVTXQLBKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2,3-dihydro-1-benzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B7515615.png)
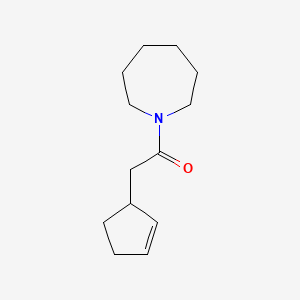

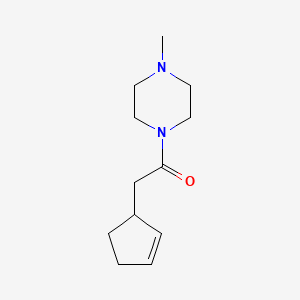
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7515630.png)

